
(E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C23H19FN4O2 and its molecular weight is 402.429. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Therapeutic Strategies and Molecular Insights
Stress and Hyperarousal Treatment :The research on selective orexin-1 receptor antagonists has demonstrated promising results in the treatment of stress-induced hyperarousal without hypnotic effects. These findings suggest a potential application for compounds similar to (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea in psychiatric disorders associated with stress or hyperarousal states, offering a novel therapeutic strategy without affecting spontaneous sleep patterns in models studied (Bonaventure et al., 2015).
Cancer Therapeutics :Novel urea and bis-urea derivatives have been synthesized and evaluated for their antiproliferative effects, showing significant activity against various cancer cell lines. This includes specific activity against breast carcinoma, indicating the potential of such compounds in the development of new cancer therapeutics, particularly for breast cancer treatment. Derivatives with hydroxy and fluoro substituents have shown extreme selectivity towards certain cancer cells, highlighting the role of specific substituents in therapeutic efficacy (Perković et al., 2016).
Antimicrobial Activity :Research into substituted benzoxazaphosphorin 2-yl ureas has uncovered compounds with significant antimicrobial activity. This suggests a potential application for (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea derivatives in combating bacterial infections, underscoring the versatility of urea derivatives in addressing microbial resistance (Haranath et al., 2007).
DNA Binding and Antioxidant Activity :The design and synthesis of N-alkyl(anilino)quinazoline derivatives have provided insights into DNA-binding capabilities, offering potential applications in targeting DNA for therapeutic interventions. These compounds have demonstrated significant DNA interaction, suggesting a promising approach for the development of drugs based on DNA intercalation mechanisms. Additionally, antioxidant activity in these derivatives indicates a broader scope for their application in managing oxidative stress-related diseases (Garofalo et al., 2010).
作用機序
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-one with 2-fluorobenzaldehyde followed by the reaction with urea to form the final product.", "Starting Materials": [ "2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-one", "2-fluorobenzaldehyde", "urea" ], "Reaction": [ "Step 1: Condensation of 2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-one with 2-fluorobenzaldehyde in the presence of a base such as potassium carbonate or sodium hydride to form (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)ketone.", "Step 2: Reaction of (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)ketone with urea in the presence of a base such as potassium carbonate or sodium hydride to form (E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS番号 |
941941-83-9 |
製品名 |
(E)-1-(2-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
分子式 |
C23H19FN4O2 |
分子量 |
402.429 |
IUPAC名 |
1-(2-fluorophenyl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C23H19FN4O2/c24-18-11-5-7-13-20(18)25-22(29)27-21-17-10-4-6-12-19(17)26-23(30)28(21)15-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H2,25,27,29) |
InChIキー |
VSPHUBAWPVDJCJ-SZXQPVLSSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



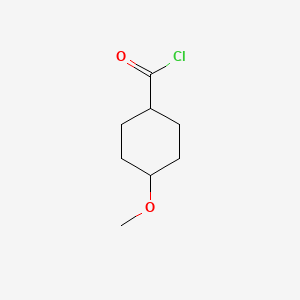
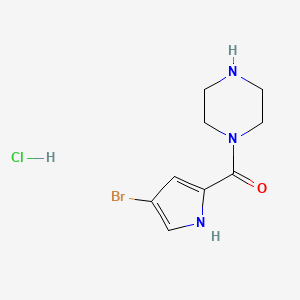
![2-[2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-N,N-dimethylacetamide](/img/structure/B2720397.png)
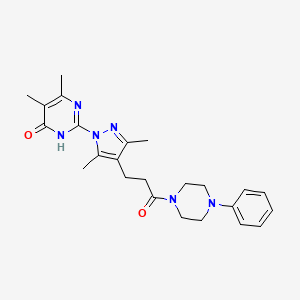
![N-[2,2-bis(benzenesulfonyl)ethenyl]aniline](/img/structure/B2720399.png)

![7-(3-methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2720401.png)
![N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2720403.png)
methanone](/img/structure/B2720404.png)
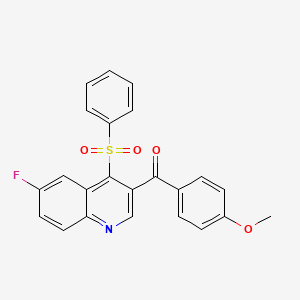
![(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile](/img/structure/B2720406.png)
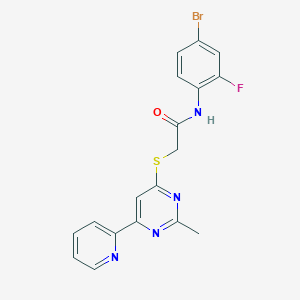
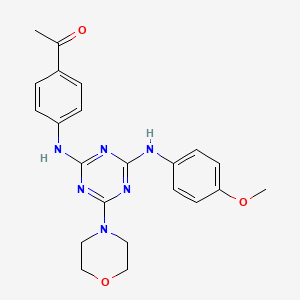
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide](/img/structure/B2720411.png)